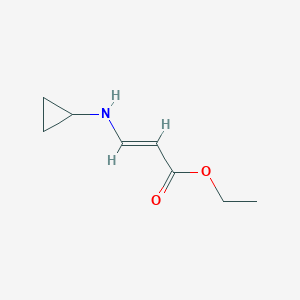

Ethyl 3-(cyclopropylamino)acrylate

Description

Contextual Significance in Synthetic Organic Chemistry

Ethyl 3-(cyclopropylamino)acrylate is a specialized acrylate (B77674) derivative that holds considerable importance as a versatile intermediate in the synthesis of various organic molecules. Its structure, which features a cyclopropylamino group at the β-position of an acrylate backbone, provides unique steric and electronic properties that are valuable in the design of pharmacologically active compounds. The primary application of this compound lies in its role as a key precursor for the synthesis of quinolone and fluoroquinolone antibiotics, a critical class of antibacterial agents. mdpi.comnih.gov The incorporation of the cyclopropyl (B3062369) group can enhance the binding efficacy of the final drug molecule to its target enzymes in bacteria.

The utility of this compound extends beyond its use in medicinal chemistry. As a β-enamino ester, it serves as a valuable synthon for the creation of a wide array of heterocyclic compounds. acgpubs.orgacgpubs.orgresearchgate.net These heterocyclic frameworks are foundational to many areas of chemical science, including materials science and agrochemicals. The dual functionality of the enamine and the ester groups allows for a variety of chemical transformations, making it a flexible tool for organic chemists.

Historical Overview of Enamino Esters in Chemical Synthesis

Enamino esters, also known as β-enamino carbonyl compounds, are a class of organic compounds that have a long and rich history in chemical synthesis. acgpubs.orgacgpubs.orgresearchgate.net They are characterized by an amine substituent at the β-position of a carbonyl compound, such as an ester. This arrangement results in a conjugated system that exhibits versatile reactivity, capable of acting as both a nucleophile and an electrophile. acgpubs.org

Historically, the synthesis of enamino esters involved the condensation of β-keto esters with primary or secondary amines, often with the azeotropic removal of water. researchgate.net Over the years, numerous methods have been developed to improve the efficiency and environmental footprint of these syntheses. Researchers have explored the use of various catalysts to facilitate this transformation under milder conditions. For instance, catalysts such as scandium(III) triflate, ferric(III) ammonium (B1175870) nitrate (B79036), lanthanum trichloride (B1173362) heptahydrate, and ceric ammonium nitrate have been successfully employed to produce β-enamino esters in high yields. acgpubs.org The development of solvent-free reaction conditions has further enhanced the green credentials of these synthetic routes. acgpubs.org

The significance of β-enamino esters lies in their broad applicability as building blocks for a diverse range of more complex molecules. They are well-established precursors for the synthesis of biologically active heterocycles like pyrazoles, quinolines, and pyridinones. acgpubs.orgnih.gov Their utility also extends to the synthesis of β-amino acids, γ-amino alcohols, and various alkaloids. acgpubs.orgacgpubs.org The consistent and widespread use of enamino esters in organic synthesis underscores their fundamental importance to the field.

Research Trajectory and Scholarly Focus on the Chemical Compound

The research trajectory of this compound is intrinsically linked to the development of quinolone antibiotics. A significant portion of the scholarly work on this compound focuses on its efficient synthesis and its conversion to pharmaceutically relevant molecules. For instance, it is a known intermediate in the production of antibiotics such as gatifloxacin (B573) and ozenoxacin.

Several synthetic routes to this compound and its derivatives have been reported in the chemical literature, often detailed in patents for new antibacterial agents. One common approach involves the reaction of an ethyl 3-ethoxyacrylate derivative with cyclopropylamine (B47189). For example, the synthesis of ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate has been achieved by reacting ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxy-acrylate with cyclopropylamine in ethanol (B145695), resulting in a crystalline product. prepchem.com Another method describes the heating of ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate with cyclopropylamine in toluene (B28343). prepchem.comgoogle.com

The following table summarizes some of the reported synthetic findings for derivatives of this compound:

| Reactants | Product | Conditions | Yield | Melting Point (°C) |

| Ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, Cyclopropylamine, Toluene | Ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | Reflux, 30 minutes | 12.9 g from 17.5 g starting material | 89-90 |

| Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxy-acrylate, Cyclopropylamine, Ethanol | Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate | Ice cooling, then room temperature for 1 hour | 22.9 g from 24.9 g starting material | 89-90 |

| 2,4-dichloro-5-fluorobenzoyl chloride, Ethyl 3-dimethylaminoacrylate, Triethylamine (B128534), Dioxane | Ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | 10-20°C, then room temp for 3 hours, then 40-50°C for 1 hour | Not specified | 94-95 |

More recent research has also focused on developing more environmentally friendly and efficient "one-pot" syntheses for related compounds, highlighting the ongoing interest in optimizing the production of these valuable intermediates. google.com The scholarly focus remains on leveraging the unique reactivity of this compound and its analogues for the streamlined synthesis of complex, high-value molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(cyclopropylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)5-6-9-7-3-4-7/h5-7,9H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVNGUWEVLMYAJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CNC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Cyclopropylamino Acrylate and Its Derivatives

Established Synthetic Routes to Ethyl 3-(cyclopropylamino)acrylate

The synthesis of this compound can be achieved through several chemical pathways. These methods primarily involve condensation reactions, nucleophilic substitutions, and addition reactions, each offering distinct advantages and considerations in a laboratory or industrial setting.

Condensation Reactions with Carbonyl Compounds

Condensation reactions are a cornerstone for the synthesis of this compound and its derivatives. A common approach involves the reaction of cyclopropylamine (B47189) with a suitable carbonyl-containing precursor, such as ethyl acrylate (B77674). Another documented method starts with ethyl cyclopropylcarbonylacetate, which is treated with ammonia (B1221849) in the presence of p-toluenesulphonic acid and toluene (B28343). prepchem.com This mixture is heated under reflux to drive the reaction to completion. prepchem.com

Derivatives of this compound are also synthesized through similar condensation strategies. For instance, the synthesis of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-cyclopropylamino-acrylate is achieved by reacting ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate with cyclopropylamine in ethanol (B145695), with cooling to manage the exothermic nature of the reaction. prepchem.com A similar process is used for the synthesis of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate. prepchem.com

Nucleophilic Substitution of Related Enamino Esters

Nucleophilic substitution represents another versatile route to this compound and its derivatives. This method typically involves the displacement of a leaving group from an enamino ester by cyclopropylamine. For example, ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate can be heated with cyclopropylamine in toluene to yield ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. google.com The reaction progress is often monitored by the cessation of gas evolution. google.com

This strategy is applicable to various substituted enamino esters. For example, ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate and methyl 3-(1-pyrrolidinyl)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate also react with cyclopropylamine under reflux in toluene to produce the corresponding 3-cyclopropylamino derivatives. google.com The choice of the starting enamino ester can influence the reaction time and work-up procedure. google.com

A key advantage of this method is the ability to introduce a variety of substituents onto the acrylate backbone, making it a valuable tool for creating a library of related compounds for further research and development.

Synthesis from Ethyl Propiolate and Cyclopropylamine

A direct and efficient method for the synthesis of this compound involves the addition of cyclopropylamine to ethyl propiolate. This reaction is typically carried out in a solvent such as dichloromethane (B109758) and may require heating to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the cyclopropylamine on the electron-deficient alkyne of the ethyl propiolate, followed by proton transfer to yield the final enamine product.

Process Optimization and Reaction Condition Studies

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent systems, temperature, and pressure is crucial for maximizing yield and purity, particularly in large-scale industrial production.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the outcome of the synthesis of this compound and its derivatives. Solvents not only dissolve the reactants but can also influence reaction rates and equilibrium positions.

In the synthesis of derivatives of this compound via nucleophilic substitution, various solvents have been employed. google.com Aromatic solvents like toluene and chlorinated solvents are commonly used. google.comgoogle.com Ester solvents have also been identified as suitable options. google.com For the condensation reaction to form ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-cyclopropylamino-acrylate, ethanol is used as the solvent. prepchem.com The use of toluene as a solvent is also documented in the reaction of ethyl cyclopropylcarbonylacetate with ammonia. prepchem.com

The following table summarizes the solvents used in various synthetic routes for this compound and its derivatives:

| Synthetic Route | Solvent(s) Used |

| Condensation of ethyl cyclopropylcarbonylacetate with ammonia | Toluene |

| Condensation of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate with cyclopropylamine | Ethanol |

| Nucleophilic substitution of ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate with cyclopropylamine | Toluene |

| General nucleophilic substitution for derivatives | Aromatic solvents, chlorinated solvents, ester solvents |

| Addition of cyclopropylamine to ethyl propiolate | Dichloromethane |

Temperature and Pressure Regimes in Synthesis

Temperature and pressure are critical parameters in the synthesis of this compound. Precise temperature control is necessary to prevent side reactions and ensure the stability of the cyclopropane (B1198618) ring. For instance, in some syntheses involving cyclopropane ring formation, temperatures are maintained between 0–5°C.

In the nucleophilic substitution reactions to form derivatives, the reactions are often carried out at elevated temperatures, such as boiling under reflux in toluene. google.com The synthesis from ethyl propiolate and cyclopropylamine may also involve heating. Conversely, the condensation reaction to form ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-cyclopropylamino-acrylate is initiated with ice cooling to manage the initial exothermic reaction, followed by stirring at room temperature. prepchem.com

The following table outlines the temperature conditions for various synthetic methods:

| Synthetic Route | Temperature Conditions |

| General cyclopropane ring formation | 0–5°C |

| Condensation of ethyl cyclopropylcarbonylacetate with ammonia | Boiling under reflux |

| Condensation of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate with cyclopropylamine | Ice cooling initially, then room temperature |

| Nucleophilic substitution of ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate with cyclopropylamine | Boiling under reflux |

| Synthesis from ethyl propiolate and cyclopropylamine | Heating |

While specific pressure conditions are not extensively detailed in the provided context for the synthesis of this compound itself, related processes for similar compounds sometimes utilize controlled pressure environments. For example, the synthesis of 3-N,N-dimethylamino ethyl acrylate can be performed under pressures of 10-60 bar. google.com

Catalytic Approaches and Reagent Selection

The synthesis of this compound and related aminoacrylates benefits significantly from various catalytic strategies that enhance efficiency, yield, and reaction conditions. One common synthetic route involves the reaction of cyclopropylamine with ethyl propiolate. Another approach is the reaction between cyclopropylamine and ethyl acrylate precursors.

To optimize these syntheses, several catalytic methods have been explored. Solid acid catalysts such as TiO₂ and zeolites have been shown to effectively enhance the dehydration of intermediates, achieving high selectivity. For reactions involving cyclopropane ring formation, phase-transfer catalysis using agents like quaternary ammonium (B1175870) salts can accelerate the process in biphasic systems. Furthermore, microwave-assisted synthesis has been demonstrated to reduce reaction times significantly compared to conventional heating methods.

In the synthesis of related 3-alkoxy acrylates, strong bases like sodium hydride (NaH) are used to catalyze the condensation between an alkyl formate (B1220265) and ethyl acetate. google.com Another innovative approach for synthesizing related compounds involves a one-pot method using a dual catalyst system under pressure with carbon monoxide, which can achieve yields higher than 95%. google.com For the addition of alkoxy groups, anion exchange resins have been successfully used as recyclable catalysts in the reaction of an alcohol with ethyl acrylate, simplifying the separation process and allowing for continuous production. google.com

Table 1: Catalytic Strategies in Acrylate Synthesis

| Catalytic Method | Catalyst Example | Application | Benefit |

|---|---|---|---|

| Solid Acid Catalysis | TiO₂, Zeolites | Dehydration of intermediates | >90% selectivity |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Cyclopropane formation | Acceleration in biphasic systems |

| Strong Base Catalysis | Sodium Hydride (NaH) | Condensation for 3-alkoxy acrylates | Effective for C-C bond formation |

| Dual Catalyst System | Catalyst A & B (proprietary) | One-pot synthesis of aminoacrylates | High yield (>95%) and purity |

Preparation of Substituted this compound Analogues

The core structure of this compound serves as a scaffold for creating a variety of substituted analogues, particularly those bearing benzoyl, halogenated, and alkoxy groups. These derivatives are often key intermediates in the synthesis of pharmaceuticals.

Synthesis of Benzoyl-Substituted Derivatives

The introduction of a benzoyl group is a common modification. A primary method for synthesizing benzoyl-substituted derivatives involves the reaction of a substituted benzoyl chloride with an appropriate 3-aminoacrylic acid ester. google.com This acylation is typically performed in an inert solvent like dioxane or toluene. google.com The reaction often requires an acid acceptor or base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. google.com

A key intermediate, ethyl 3-dimethylamino-2-(benzoyl)acrylate, is first synthesized and then reacted with cyclopropylamine. The exchange of the dimethylamino group for a cyclopropylamino group proceeds via a nucleophilic substitution-elimination mechanism, often by heating the reactants in a solvent like toluene. google.com

Introduction of Halogenated and Alkoxy Moieties

The synthesis of derivatives bearing halogenated and alkoxy functional groups is crucial for modulating the electronic and steric properties of the molecule, which is particularly important in drug design. These substitutions are typically made on the benzoyl ring before its attachment to the acrylate backbone.

The synthesis of ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate is a well-documented example. google.com The process starts with 2,4-dichloro-5-fluorobenzoyl chloride, which is reacted with ethyl 3-dimethylaminoacrylate in the presence of triethylamine and a solvent such as dioxane. google.com The resulting intermediate, ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, is then heated with cyclopropylamine in toluene. google.com The cyclopropylamine displaces the dimethylamine (B145610) group to yield the final halogenated product. google.com This product is a known impurity and intermediate in the synthesis of certain quinolone antibiotics. nih.govpharmaffiliates.com

The introduction of alkoxy groups can be achieved through various etherification strategies. google.com For example, a common method involves reacting an intermediate sodium salt (NaOCH=CHCOOR) with an alkylating agent like a sulfate (B86663) or ethyl chloride. google.com

Table 2: Examples of Substituted this compound Derivatives

| Compound Name | Substituents | Precursors | Solvent | Yield | M.P. (°C) | Ref |

|---|---|---|---|---|---|---|

| Ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | 2,4-dichloro, 5-fluoro, benzoyl | Ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, Cyclopropylamine | Toluene | ~94% | 89-91 | google.com |

| Methyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | 2,4-dichloro, 5-fluoro, benzoyl | Methyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, Cyclopropylamine | Toluene | --- | 150-151 | google.com |

Structure, Stereochemistry, and Advanced Spectroscopic Characterization

Determination of Geometric Isomerism (Z/E Configuration)

The presence of a carbon-carbon double bond (C=C) in the acrylate (B77674) backbone gives rise to geometric isomerism. The substituents on the two sp² hybridized carbon atoms can be arranged in two different spatial orientations, leading to either the Z or E isomer. The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pubchemguide.co.uk

To assign the configuration, one must determine the priority of the groups attached to each carbon of the double bond.

At the α-carbon (the carbon adjacent to the ester carbonyl): The two substituents are a hydrogen atom (-H) and the ethyl ester group (-COOEt). The carbon atom of the ester group has a higher atomic number than hydrogen, so the -COOEt group is assigned higher priority.

At the β-carbon (the carbon bonded to the nitrogen): The two substituents are the cyclopropylamino group (-NH-cPr) and a hydrogen atom (-H). The nitrogen atom of the amino group has a higher atomic number than hydrogen, giving the -NH-cPr group higher priority.

The isomers are then defined as:

Z-isomer: The two higher-priority groups (-COOEt and -NH-cPr) are on the same side (Zusammen) of the double bond.

E-isomer: The two higher-priority groups are on opposite sides (Entgegen) of the double bond.

In practice, the Z-isomer is often favored in syntheses due to the formation of an intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen, which forms a stable six-membered pseudo-ring. This interaction can be confirmed by spectroscopic methods, particularly ¹H NMR, where the N-H proton in the Z-isomer typically appears at a higher chemical shift (downfield) due to hydrogen bonding. Furthermore, the coupling constant (J-value) between the two vinylic protons can help distinguish the isomers, although this is complicated by the presence of the amino group.

Elucidation of Molecular and Crystal Structures

The precise three-dimensional arrangement of atoms in Ethyl 3-(cyclopropylamino)acrylate and its derivatives is elucidated through techniques like single-crystal X-ray diffraction and conformational analysis.

For instance, the crystal structure of (Z)-3-Cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl)-acrylic acid ethyl ester has been determined. nih.gov Analysis of this structure reveals key features of the this compound moiety within it. The molecule adopts the Z-configuration, confirming the proximity of the cyclopropylamino and the substituted acrylate groups. The planarity of the enamine-acrylate system is a significant feature, stabilized by electron delocalization across the N-C=C-C=O system. An intramolecular hydrogen bond is observed between the amino proton (N-H) and the carbonyl oxygen of the benzoyl group, which locks the conformation. This observation supports the general principle that such hydrogen bonding stabilizes the Z-isomer in this class of compounds.

Structural studies on similar molecules, like ethyl 2-cyano-3-N,N-dimethyl amino acrylate, also show a nearly planar conformation in the solid state. nih.gov

Table 1: Representative Crystallographic Data for a Related Derivative (Data for (Z)-3-Cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl)-acrylic acid ethyl ester)

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄Cl₂FNO₃ nih.gov |

| Molecular Weight | 346.2 g/mol nih.gov |

| Crystal System | Data not publicly detailed |

| Space Group | Data not publicly detailed |

| Key Feature | Confirmed (Z)-configuration nih.gov |

| Conformation | Presence of intramolecular hydrogen bonding stabilizing the planar structure. |

This interactive table provides representative data for a closely related compound to illustrate the type of information obtained from X-ray analysis.

The conformation of this compound involves not only the Z/E isomerism at the C=C bond but also the rotation around the adjacent single bonds, particularly the Cα-C(O) and O-Et bonds.

Solid State: As indicated by X-ray diffraction studies of its derivatives, the molecule is expected to be largely planar in the solid state. nih.gov This planarity is enforced by the conjugated π-system and the intramolecular hydrogen bond in the Z-isomer. The conformation is typically s-cis with respect to the C=C and C=O bonds, which is a common low-energy arrangement for conjugated esters.

Solution State: In solution, the molecule may exhibit more conformational flexibility. However, NMR studies often indicate that the Z-isomer, stabilized by the intramolecular hydrogen bond, remains the predominant form. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to confirm the proximity of protons, providing evidence for the specific conformation in solution. Computational studies, such as Density Functional Theory (DFT) calculations, on related acrylates have been used to model the potential energy surfaces and confirm that the s-cis conformation of the Z-isomer is the most stable state, both in isolation and in solution. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is essential for the comprehensive characterization of this compound, confirming its structure, purity, and stereochemistry.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

¹H NMR: The spectrum provides distinct signals for each type of proton. The ethyl group shows a characteristic triplet and quartet. The cyclopropyl (B3062369) protons appear as complex multiplets in the upfield region (typically 0.5–1.5 ppm). The vinylic protons on the C=C double bond and the N-H proton give signals whose chemical shifts are highly indicative of the isomer and conformation.

¹³C NMR: The spectrum confirms the number of unique carbon atoms. The carbonyl carbon of the ester is observed significantly downfield (~165-170 ppm). The sp² carbons of the acrylate moiety and the carbons of the ethyl and cyclopropyl groups appear at characteristic chemical shifts.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₂CH₃) | ~4.1-4.3 (q), ~1.2-1.4 (t) | ~60, ~14 |

| Cyclopropyl (-C₃H₅) | ~0.5-1.5 (m) | ~25 (CH), ~7 (CH₂) |

| Acrylate (C=CH) | ~5.0-7.5 (d) | ~90-150 |

| Amine (-NH-) | Variable, often >7.0 in Z-isomer | - |

| Carbonyl (C=O) | - | ~168 |

This interactive table presents expected NMR data based on typical values for the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within the molecule. spectroscopyonline.comazom.com The spectrum is dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1700-1725 cm⁻¹. Other key absorptions include the N-H stretch (around 3200-3400 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and various C-H and C-O stretching and bending vibrations. researchgate.net The position and broadness of the N-H and C=O peaks can provide evidence for the intramolecular hydrogen bonding in the Z-isomer.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Amine | N-H Stretch | 3200 - 3400 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Ester Carbonyl | C=O Stretch | 1700 - 1725 |

| Alkene | C=C Stretch | ~1650 |

| Ester | C-O Stretch | 1150 - 1250 |

This interactive table summarizes key IR frequencies for the compound's functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Cyclopropylamino Acrylate

Reactivity of the Enamino Ester Moiety

The chemical nature of Ethyl 3-(cyclopropylamino)acrylate is dominated by the enamino ester functional group. This system consists of an amine group attached to a carbon-carbon double bond, which is conjugated with an ester group. This conjugation creates a polarized molecule with distinct nucleophilic and electrophilic centers, enabling it to participate in a wide array of chemical reactions.

The nitrogen atom of the cyclopropylamino group possesses a lone pair of electrons that is delocalized into the π-system of the acrylate (B77674) moiety. This delocalization increases the electron density at the β-carbon of the double bond, but the nitrogen atom itself retains significant nucleophilic character. It can readily react with various electrophiles. This nucleophilicity is fundamental to its role in the synthesis of more complex molecules. For instance, the amino group can be acylated or can participate in cyclization reactions by attacking an intramolecular electrophilic center. The cyclopropylamino group can also act as a mimic of natural substrates, like amino acids, allowing it to bind competitively to the active sites of receptors or enzymes.

The acrylate portion of the molecule is an α,β-unsaturated ester, a classic Michael acceptor. The presence of the electron-withdrawing ethyl ester group renders the carbon-carbon double bond "electron-deficient." nih.gov This makes the β-carbon atom susceptible to attack by nucleophiles in a conjugate addition reaction. Furthermore, the carbonyl carbon of the ester group is itself an electrophilic center and can be attacked by strong nucleophiles. This dual electrophilicity is a key feature of its reactivity. The acrylate's double bond can also undergo polymerization or participate in cycloaddition reactions. atamanchemicals.com

Table 1: Reactivity Profile of this compound

| Moiety | Site | Character | Potential Reactions |

| Cyclopropylamino | Nitrogen Atom | Nucleophilic | Acylation, Alkylation, Intramolecular Cyclization |

| Acrylate System | β-Carbon | Electrophilic | Michael Addition (Conjugate Addition) |

| Acrylate System | Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution |

Intramolecular Cyclization and Annulation Reactions

A significant application of this compound and its derivatives is in intramolecular cyclization and annulation reactions to form heterocyclic compounds. rsc.orgresearchgate.net These reactions leverage the molecule's inherent nucleophilic and electrophilic centers. A prominent example is the synthesis of quinolone antibacterial agents. In these syntheses, a benzoyl group is typically attached at the C2 position, as seen in intermediates like Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. pharmaffiliates.comanaxlab.com

The reaction proceeds via an intramolecular condensation where the nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the adjacent benzoyl group. This is followed by an elimination of water to forge the core heterocyclic ring structure of the quinolone. This strategy is a cornerstone in the synthesis of widely used fluoroquinolones. molbase.com Similar intramolecular cyclizations are observed in related electron-deficient α,β-alkenyl carboxylates, which can yield various products like benz[f]isoindoline or pyrrolidine (B122466) derivatives depending on the reaction conditions and substituents. rsc.org

Mechanistic Pathways of Key Chemical Transformations

The mechanism for the conversion of acylated this compound derivatives into quinolones is a well-established pathway, closely related to the Gould-Jacobs reaction. The key transformation involves the thermal or base-catalyzed cyclization of the enamine.

The process can be described in the following steps:

Intramolecular Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of the secondary amine onto the electrophilic carbonyl carbon of the ortho-positioned aroyl group. This forms a six-membered ring intermediate.

Dehydration: The resulting intermediate readily undergoes dehydration (elimination of a water molecule) to form the 4-hydroxyquinoline (B1666331) derivative.

Tautomerization: The product exists in equilibrium with its 4-quinolone tautomer, which is typically the more stable form.

This cyclization is a powerful method for constructing the bicyclic core of quinolones and is employed in the industrial synthesis of antibiotics like Ciprofloxacin and Moxifloxacin. pharmaffiliates.commolbase.com

Table 2: Example of a Key Chemical Transformation

| Reactant | Conditions | Product | Reaction Type |

| Ethyl 3-(cyclopropylamino)-2-(aroyl)acrylate | Heat / Base | 4-Quinolone-3-carboxylic acid ester | Intramolecular Cyclization / Condensation |

Stereochemical Control and Regioselectivity in Reactions

The regioselectivity of reactions involving this compound is largely dictated by the inherent electronic properties of the enamino ester system. In Michael additions, nucleophiles will selectively attack the electrophilic β-carbon. In the crucial intramolecular cyclization to form quinolones, the regiochemistry is predetermined by the structure of the starting material; the amine is tethered in proximity to the aroyl group, ensuring the formation of the six-membered heterocyclic ring.

Regarding stereochemistry, the double bond of the enamino acrylate is typically present as the more stable Z-isomer, where the bulky cyclopropylamino and ester groups are positioned to minimize steric hindrance. This is confirmed for related structures such as (Z)-3-Cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl)-acrylic acid ethyl ester. nih.gov During the cyclization to form the quinolone ring, the planarity of the enamine system is lost, but the subsequent dehydration step re-establishes an aromatic or conjugated system, resulting in an achiral quinolone core, unless other chiral centers are present on the substituents. Control over regioselectivity in related acrylate systems can be challenging and is a subject of ongoing research, for instance, in Mizoroki-Heck reactions where steric factors can be engineered to override electronic preferences. nih.gov

Applications of Ethyl 3 Cyclopropylamino Acrylate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Synthon

Ethyl 3-(cyclopropylamino)acrylate is highly valued as a versatile synthetic building block in organic synthesis. A building block, or synthon, is a molecule whose structure forms a part of a larger target molecule and is designed to react in a predictable and controlled manner. The utility of this compound stems from its distinct structural features: an acrylate (B77674) backbone with a cyclopropylamino substituent at the β-position.

This arrangement of functional groups provides multiple reactive sites. The molecule can function as both a nucleophile, through its secondary amine, and an electrophile at the acrylate's β-carbon via Michael addition. This dual reactivity allows it to participate in a wide array of chemical reactions, making it an ideal starting point for constructing more complex molecular architectures. The presence of the cyclopropylamine (B47189) group, in particular, is critical for enhancing the steric and electronic properties necessary for the biological efficacy of the final drug molecules. Its application as an intermediate in the synthesis of various organic compounds underscores its importance in modern chemistry.

Precursor for Diverse Heterocyclic Systems

A primary application of this compound is as a precursor for the synthesis of diverse heterocyclic systems. Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are foundational structures in medicinal chemistry. The most prominent use of this acrylate derivative is in the construction of the quinolone and, more specifically, the fluoroquinolone core structure.

The synthesis typically involves the reaction of this compound or its derivatives with a suitably substituted benzoyl chloride or a similar acylating agent. The subsequent intramolecular cyclization reaction, often a thermal or base-catalyzed condensation, leads to the formation of the bicyclic quinolone ring system. The cyclopropyl (B3062369) group from the initial acrylate is retained as a crucial substituent at the N-1 position of the resulting quinolone scaffold, a feature common to many potent antibiotics.

Intermediacy in Quinolone Scaffold Synthesis

The quinolone scaffold is the core structure of a major class of antibiotics. nih.gov Fluoroquinolones, a subset of this class, are effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.gov this compound serves as a pivotal intermediate in the industrial synthesis of these vital therapeutic agents. The synthesis strategy leverages the compound's structure to efficiently build the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, which is the defining feature of these antibiotics.

The utility of this compound is most evident in its role as a precursor to the core structures of several commercially significant fluoroquinolone antibiotics. Research and patent literature demonstrate its intermediacy in the synthesis of drugs such as gatifloxacin (B573) and ozenoxacin. Furthermore, derivatives of this compound are instrumental in producing other key antibiotics:

(Z)-Ethyl 3-(cyclopropylamino)-2-(2,4,5-trichlorobenzoyl)acrylate is known as an intermediate in the synthesis of a derivative of Ciprofloxacin. theclinivex.com

Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is a direct precursor to the quinolone core of Moxifloxacin. molbase.com

Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate is a well-established intermediate linked to the synthesis of Ciprofloxacin. pharmaffiliates.com

In these syntheses, the this compound portion is used to construct the nitrogen-containing ring of the quinolone system, with the cyclopropyl group becoming the N-1 substituent that is characteristic of this family of antibiotics.

To create the wide variety of fluoroquinolones needed to combat different bacterial strains, chemists often use derivatized forms of this compound. By acylating the carbon atom between the carbonyl and the amino group, the compound's structure can be tailored for the synthesis of a specific target antibiotic. This derivatization is a key step that enhances its synthetic utility.

One common method involves reacting a more complex acrylate, such as ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, with cyclopropylamine. prepchem.com In this reaction, the cyclopropylamine displaces the diethylamine (B46881) group to yield the desired intermediate. prepchem.comgoogle.com Another approach involves the reaction of cyclopropylamine with an ethoxyacrylate derivative, such as ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate, where the ethoxy group is displaced. prepchem.com These modified intermediates are then ready for the final cyclization step to form the quinolone ring.

Below is a table of representative derivatives and their roles in synthesis.

| Derivative Name | CAS Number | Application/Target Molecule |

| Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | 86483-53-6 | An intermediate in the synthesis of Ciprofloxacin. pharmaffiliates.comanaxlab.com |

| Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate | 112811-70-8 | A precursor for Moxifloxacin and 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid. molbase.com |

| Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-cyclopropylamino-acrylate | 86520-21-8 | An intermediate used in the synthesis of fluoroquinolone cores. prepchem.com |

| (Z)-Ethyl 3-(cyclopropylamino)-2-(2,4,5-trichlorobenzoyl)acrylate | Not specified | An intermediate for synthesizing 6-Chloro-6-defluoro Ciprofloxacin, an impurity and derivative of Ciprofloxacin. theclinivex.com |

Multi-Step Synthesis Strategies Employing the Compound

This compound and its derivatives are integral components of multi-step synthesis strategies designed for the efficient production of quinolone antibiotics. The order of reactions is critical to achieving the desired substitution pattern on the final aromatic ring system. lumenlearning.com

A representative synthetic sequence often begins with a substituted benzoyl halide. This starting material is first reacted with a 3-aminoacrylic acid ester, such as ethyl 3-dimethylaminoacrylate, to form a complex benzoylacrylate intermediate. google.com In the subsequent key step, this intermediate is treated with cyclopropylamine. The cyclopropylamine displaces the dimethylamino group to afford the desired Ethyl 3-(cyclopropylamino)-2-(substituted-benzoyl)acrylate derivative. google.com

For example, the synthesis of ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate can be achieved by heating ethyl 3-diethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate with cyclopropylamine in a solvent like toluene (B28343). prepchem.comgoogle.com After the reaction is complete, the solvent is removed, and the resulting product is purified, often by recrystallization. prepchem.comgoogle.com This purified intermediate then undergoes an intramolecular cyclization reaction to yield the final fluoroquinolone core, which can be further modified to produce the active pharmaceutical ingredient. This strategic, multi-step approach allows for the modular construction of complex pharmaceutical agents. google.com

Computational and Theoretical Chemistry Studies of Ethyl 3 Cyclopropylamino Acrylate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 3-(cyclopropylamino)acrylate. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and predict various molecular properties. ugent.beresearchgate.net These calculations typically involve optimizing the molecular geometry to find the most stable conformation and then computing properties based on this geometry.

Key electronic properties that can be calculated include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |

Note: The values presented in this table are illustrative and would be determined through specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the reaction pathways involved in the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including any intermediates and transition states. wikipedia.org

Transition state theory is applied to calculate the activation energies of potential reaction steps. wikipedia.org For the synthesis of this compound, which can be prepared from cyclopropylamine (B47189) and ethyl propiolate, computational models can elucidate the energetics of the nucleophilic addition of the amine to the alkyne. This analysis helps in understanding the factors that control the reaction rate and selectivity. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Table 2: Illustrative Transition State Analysis for the Synthesis of this compound

| Reaction Step | Activation Energy (kcal/mol) | Transition State Geometry |

| Nucleophilic attack of cyclopropylamine on ethyl propiolate | 15.2 | Formation of a new C-N bond and partial rehybridization of the alkyne carbons. |

| Proton transfer | 5.8 | Intramolecular or solvent-assisted proton migration to form the final product. |

Note: The values and descriptions in this table are hypothetical examples of what reaction pathway modeling could reveal.

Prediction of Chemical Reactivity Descriptors

Quantum chemical calculations can also be used to determine various chemical reactivity descriptors. These descriptors, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. Important descriptors include chemical potential, hardness, softness, and the electrophilicity index.

These descriptors are valuable for predicting how this compound will behave in different chemical environments. For example, the electrophilicity index can help to predict its reactivity in polar reactions.

Table 3: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Value (Illustrative) | Interpretation |

| Chemical Potential (μ) | -3.85 eV | Tendency of electrons to escape from the system. |

| Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons. |

Note: These values are illustrative and would be derived from the calculated HOMO and LUMO energies.

Structure-Reactivity Relationship (SAR) Investigations for Synthetic Design

Structure-Reactivity Relationship (SAR) studies, aided by computational methods, explore how modifications to the chemical structure of this compound affect its reactivity. ugent.beresearchgate.net By systematically altering functional groups, for instance, by substituting the cyclopropyl (B3062369) group or the ethyl ester, it is possible to tune the electronic properties and, consequently, the reactivity of the molecule.

For synthetic design, these investigations are invaluable. For example, introducing electron-withdrawing or electron-donating groups can alter the nucleophilicity of the amine or the electrophilicity of the acrylate (B77674) moiety, thereby influencing its behavior in subsequent reactions. Computational screening of a library of virtual derivatives can efficiently identify candidates with desired reactivity profiles for specific synthetic applications.

Computational Prediction of Interactions (e.g., with DNA or enzymes, from a chemical perspective)

Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze the potential interactions between a small molecule like this compound and biological macromolecules such as DNA or enzymes. nih.govmdpi.com These methods are crucial in the early stages of drug discovery and for understanding potential biological activity from a chemical standpoint.

Molecular docking predicts the preferred binding orientation of the molecule within the active site of an enzyme or a specific region of DNA. mdpi.com The binding affinity is estimated through scoring functions that consider factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov For instance, the nitrogen atom of the cyclopropylamino group and the carbonyl oxygen of the acrylate could act as hydrogen bond acceptors or donors, potentially interacting with amino acid residues in an enzyme's active site or with the functional groups of DNA bases. mdpi.com

Molecular dynamics simulations can then be used to study the stability of the predicted complex over time, providing insights into the dynamic nature of the interaction.

Table 4: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site

| Binding Mode | Estimated Binding Energy (kcal/mol) | Key Interactions |

| Orientation 1 | -7.2 | Hydrogen bond between the N-H of the cyclopropylamino group and a backbone carbonyl of an amino acid residue. |

| Orientation 2 | -6.8 | Hydrophobic interactions between the cyclopropyl ring and nonpolar amino acid residues. |

Note: The data in this table is a hypothetical representation of results from a molecular docking study.

Future Research Directions and Innovative Methodologies

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. sciepub.com Future research on the synthesis of ethyl 3-(cyclopropylamino)acrylate and its derivatives could significantly benefit from the adoption of these principles.

Current syntheses of related β-enaminones often rely on traditional methods that may involve harsh conditions or environmentally detrimental solvents. acgpubs.org Innovative and more sustainable approaches are being developed for β-enaminone synthesis that could be adapted for this compound. These include:

Catalytic Approaches : The use of catalysts can offer more environmentally friendly alternatives to stoichiometric reagents. youtube.com Research into gold(III)-catalyzed reactions, for example, presents an attractive option. acgpubs.org Other potential catalysts that have shown efficacy in the synthesis of β-enaminones include bismuth(III) trifluoroacetate, cerium chloride hepta-hydrate, ferric(III) ammonium (B1175870) nitrate (B79036), and cobalt(II) chloride, often enabling reactions to proceed under mild, solvent-free conditions. acgpubs.orgrsc.org The application of supported heteropoly acids, such as 40% (w/w) PW/SiO2, has also been shown to be an efficient and reusable catalytic system for β-enaminone synthesis under solvent-free conditions. rsc.org Similarly, a combination of [(PPh3)AuCl]/AgOTf has been used as an effective catalyst for the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions at room temperature. nih.gov

Solvent-Free and Aqueous Synthesis : Conducting reactions in the absence of organic solvents or in water are key tenets of green chemistry. sciepub.comyoutube.com The synthesis of β-enaminones has been successfully achieved in water, offering a benign alternative to traditional organic solvents. acgpubs.org Solvent-free conditions, often coupled with catalysis, have also proven effective, leading to high yields and simplified purification. acgpubs.orgnih.gov

Energy Efficiency : Exploring energy-efficient synthetic methods, such as microwave-assisted or photochemical reactions, could lead to faster and more sustainable production of this compound.

Table 1: Comparison of Catalytic Systems for β-Enaminone Synthesis

| Catalyst System | Reaction Conditions | Advantages |

| Gold(III) | Mild conditions | Environmentally friendly alternative. acgpubs.org |

| Bismuth(III) trifluoroacetate | Water | High regio- and chemo-selectivity. acgpubs.org |

| Ferric(III) ammonium nitrate | Solvent-free, room temperature | Simple procedure, high yields. acgpubs.org |

| Cobalt(II) chloride | Solvent-free, room temperature | Simple procedure, high yields. acgpubs.orgrsc.org |

| Supported Heteropoly Acids | Solvent-free | Efficient, reusable catalyst, high yields. rsc.org |

| [(PPh3)AuCl]/AgOTf | Solvent-free, room temperature | Low catalyst loading, good to excellent yields. nih.gov |

Exploration of Unexplored Reactivity and Transformation Pathways

The unique structural features of this compound, namely the electron-rich enamine system and the strained cyclopropyl (B3062369) ring, offer a rich landscape for exploring novel chemical transformations.

Enaminone Reactivity : β-Enaminones are versatile building blocks in organic synthesis. rsc.orgresearchgate.net They can act as both nucleophiles and electrophiles, participating in a variety of reactions to form complex heterocyclic structures. researchgate.net Future research could focus on leveraging the reactivity of the enaminone moiety in this compound for site-selective C-H functionalization and annulation reactions to create novel polycyclic scaffolds. rsc.orgresearchgate.net Photochemical reactions of β-enaminones, which can lead to cis-trans isomerization or cyclization, present another area for investigation. researchgate.netnih.gov

Cyclopropyl Ring Chemistry : The cyclopropyl group is not merely a passive substituent. Its strained nature imparts unique electronic properties and conformational rigidity. acs.orgscientificupdate.comiris-biotech.de This can be exploited to influence the reactivity of the molecule and to serve as a handle for further functionalization. Exploring reactions that involve the opening or rearrangement of the cyclopropyl ring could lead to the synthesis of novel molecular architectures. The cyclopropyl group can also act as an isosteric replacement for other functional groups, such as alkenes, which can be used to modulate the biological activity and metabolic stability of drug candidates. scientificupdate.com

Integration with Automated and High-Throughput Synthesis Platforms

The integration of automated synthesis and high-throughput screening technologies can significantly accelerate the discovery and optimization of new chemical entities.

Flow Chemistry : Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and the potential for seamless integration of reaction and purification steps. rsc.org Developing a continuous flow process for the synthesis of this compound and its derivatives would enable on-demand production and facilitate the rapid generation of compound libraries. rsc.org

High-Throughput Screening (HTS) : The generation of diverse libraries of this compound analogs can be coupled with HTS to rapidly identify compounds with desired biological activities. enamine.nettechnologynetworks.comonenucleus.com Large compound collections, such as the Enamine HTS collection, can serve as a starting point for virtual and experimental screening campaigns. enamine.netrsc.org The use of pre-plated libraries and automated screening systems can significantly increase the efficiency of hit identification. enamine.nettechnologynetworks.com

Advanced Computational Design for New Chemical Applications

Computational chemistry provides powerful tools for the rational design of molecules with specific properties and for predicting their chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can be employed to develop mathematical models that correlate the structural features of this compound derivatives with their biological activities. mdpi.comnih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules. researchgate.netmdpi.comresearchgate.net For example, QSAR models have been successfully developed to predict the anticonvulsant activity of open-chain enaminones. mdpi.comnih.govresearchgate.net

Molecular Modeling and Docking : Molecular modeling techniques can provide insights into the three-dimensional structure of this compound and its interactions with biological targets. yok.gov.tr Docking studies can be used to predict the binding mode of these compounds to proteins, aiding in the design of new drugs. nih.gov Computational design can also be used to create novel protein scaffolds that bind to specific molecules, opening up new possibilities for the application of this compound in biomolecular engineering. rsc.orgnih.govupenn.edu

Table 2: Computational Approaches for Drug Discovery

| Computational Tool | Application | Potential for this compound |

| QSAR | Predict biological activity based on chemical structure. mdpi.comnih.gov | Design of analogs with enhanced therapeutic properties. researchgate.netresearchgate.net |

| Molecular Modeling | Visualize and analyze molecular structures and interactions. yok.gov.tr | Understanding the conformational preferences and reactivity. |

| Molecular Docking | Predict the binding orientation of a molecule to a target protein. nih.gov | Identification of potential biological targets and design of inhibitors. |

Role in Expanding Chemical Space for Complex Molecule Synthesis

The term "chemical space" refers to the vast number of possible molecules that could potentially be synthesized. Expanding the accessible chemical space is a key goal in drug discovery and materials science. This compound, with its unique combination of functional groups, is well-positioned to contribute to this endeavor.

Versatile Building Block : The presence of both an enamine and an ester group, along with the cyclopropyl moiety, makes this compound a highly versatile building block for the synthesis of more complex molecules. nih.gov These functional groups can be independently modified to create a wide range of derivatives. nih.gov For instance, the enamine can participate in cyclization reactions to form heterocycles, which are common motifs in pharmaceuticals. tandfonline.com The acrylate (B77674) moiety can undergo polymerization or be functionalized through various reactions. nih.govacs.orgrsc.orgnih.govrsc.orgresearchgate.netresearchgate.netnih.gov

Introduction of 3D-Character : The cyclopropyl group introduces a three-dimensional element into what might otherwise be a relatively planar molecule. acs.orgiris-biotech.de The incorporation of sp3-rich scaffolds is a current trend in drug discovery, as it can lead to improved physicochemical properties and novel biological activities. nih.gov By serving as a source of cyclopropyl-containing fragments, this compound can contribute to the synthesis of molecules with greater structural diversity and complexity. acs.orgscientificupdate.comiris-biotech.denih.govnih.gov

Q & A

Basic: What are the key considerations for optimizing the synthesis of Ethyl 3-(cyclopropylamino)acrylate?

Answer:

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, acrylate esterification, and substitution. Critical factors include:

- Reagent Purity : Use high-purity cyclopropylamine and ethyl acrylate precursors to minimize side reactions.

- Temperature Control : Maintain precise temperatures during cyclopropane formation (e.g., 0–5°C for nitroso intermediates) to avoid ring-opening .

- Catalyst Selection : Acid catalysts (e.g., TiO₂) can enhance dehydration efficiency in esterification steps .

- Yield Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to improve final product yield .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropylamino group (δ 0.5–1.5 ppm for cyclopropane protons) and acrylate ester linkage (δ 4.1–4.3 ppm for -OCH₂CH₃) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 342.22 g/mol for C₁₆H₁₇Cl₂NO₃) and isotopic patterns .

- HPLC-PDA : Assess purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How do reaction conditions influence the polymerization kinetics of this compound derivatives?

Answer:

Polymerization rates depend on:

- Temperature : Elevated temperatures (e.g., 60–80°C) accelerate radical initiation but may degrade thermally sensitive cyclopropane groups .

- Initiator Type : Azobisisobutyronitrile (AIBN) at 1–2 mol% provides controlled radical polymerization, while peroxides may induce side reactions .

- Monomer Concentration : Higher concentrations (≥0.5 M) favor chain propagation but increase viscosity, requiring solvent optimization (e.g., THF or DMF) .

Advanced: What mechanistic insights explain the biological interactions of this compound derivatives?

Answer:

The compound’s bioactivity arises from:

- Electrophilic Reactivity : The acrylate group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, inhibiting function .

- Structural Mimicry : The cyclopropylamino group mimics natural substrates (e.g., amino acid analogs), enabling competitive binding to receptors .

- Fluorine/Chloro Substituents : Enhance lipophilicity and membrane penetration (e.g., 2,4-dichloro substitution increases logP by ~1.5 units) .

Advanced: How do structural variations (e.g., halogen substitution) affect the compound’s physicochemical properties?

Answer:

- Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity of the acrylate moiety (e.g., 2,4-dichloro substitution lowers LUMO energy by 0.8 eV), accelerating nucleophilic attack .

- Cyclopropane Ring Strain : Enhances reactivity in ring-opening reactions (e.g., with thiols) but reduces thermal stability above 100°C .

- Solubility : Fluorine substitution improves solubility in polar aprotic solvents (e.g., DMSO) by 20–30% compared to non-halogenated analogs .

Advanced: What catalytic strategies improve the efficiency of this compound synthesis?

Answer:

- Solid Acid Catalysts : TiO₂ or zeolites enhance dehydration of intermediates (e.g., ethyl 3-hydroxypropionate to ethyl acrylate) with >90% selectivity .

- Phase-Transfer Catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate cyclopropane formation in biphasic systems .

- Microwave-Assisted Synthesis : Reduces reaction time by 50–70% for esterification steps (e.g., 30 min vs. 2 h under conventional heating) .

Advanced: How can researchers resolve contradictions in reported solubility and reactivity data for analogs?

Answer:

- Solvent Polarity Analysis : Compare Hansen solubility parameters (δD, δP, δH) to identify discrepancies (e.g., ethyl acetate vs. DMF for halogenated derivatives) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactivity trends, reconciling experimental data on substituent effects .

- Controlled Replicates : Standardize solvent purity, temperature (±1°C), and agitation rates to minimize variability in kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.